Benzo[b]thieno[2,3-d]thiophene-2-carboxylic acid, 3-(carboxymethoxy)-
Description
Benzo[b]thieno[2,3-d]thiophene-2-carboxylic acid, 3-(carboxymethoxy)- is a heterocyclic compound featuring a fused benzo-thienothiophene core substituted with carboxylic acid and carboxymethoxy functional groups. The carboxymethoxy group likely enhances solubility and processability compared to simpler carboxylic acid derivatives, making it suitable for solution-based fabrication methods. Its electronic properties are influenced by the extended π-conjugation of the fused aromatic system and the electron-withdrawing nature of the substituents, which modulate HOMO/LUMO energy levels .
Properties
Molecular Formula |
C13H8O5S2 |
|---|---|
Molecular Weight |
308.3 g/mol |
IUPAC Name |
3-(carboxymethoxy)thieno[3,2-b][1]benzothiole-2-carboxylic acid |
InChI |
InChI=1S/C13H8O5S2/c14-8(15)5-18-9-11-10(20-12(9)13(16)17)6-3-1-2-4-7(6)19-11/h1-4H,5H2,(H,14,15)(H,16,17) |
InChI Key |
NGSARUJAKPRRDR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(S2)C(=C(S3)C(=O)O)OCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Fiesselmann Thiophene Synthesis
One prominent method involves the Fiesselmann thiophene synthesis , which allows for the construction of various substituted benzo[b]thieno compounds. The process generally includes:
Friedel-Crafts Acylation : This initial step involves acylating (hetero)arenes with 3-chlorobenzo[b]thiophene-2-carbonyl chlorides to produce chlorinated ketones.
Subsequent Reactions : The chlorinated ketones can then be treated with methyl thioglycolate in the presence of strong bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and calcium oxide to yield the desired products through nucleophilic substitution reactions.
Alternative Synthetic Routes
Another method involves the use of carbonyl compounds and nucleophiles :
Cyclization Reaction : Starting from a suitable benzo[b]thiophene derivative, cyclization can be achieved using carbonyl compounds under acidic or basic conditions. This method often requires careful control of reaction conditions to ensure high yields and purity of the final product.
Use of Alkylating Agents : In some cases, alkylating agents can be used in conjunction with sodium sulfide to introduce additional functional groups at specific positions on the thiophene ring.
Hydrolysis and Functionalization
After synthesizing the core structure, hydrolysis reactions can be performed to introduce carboxymethoxy groups:
Esterification Reactions : The introduction of carboxymethoxy groups typically involves esterification processes where methanol or other alcohols react with carboxylic acids under acidic conditions.
Final Purification : The crude product can be purified using techniques such as column chromatography or recrystallization to obtain high-purity samples suitable for further characterization and application.
Research Findings
Recent studies have explored various aspects of synthesizing Benzo[b]thieno[2,3-d]thiophene derivatives:
| Methodology | Key Findings |
|---|---|
| Fiesselmann Synthesis | Effective for constructing diverse derivatives with controlled substitution patterns. |
| Cyclization Reactions | High yields observed when using optimized reaction conditions; potential for scaling up synthesis. |
| Hydrolysis Techniques | Esterification methods yield functionalized products suitable for electronic applications. |
Research indicates that optimizing reaction conditions such as temperature, solvent choice, and reaction time significantly impacts yield and purity.
Chemical Reactions Analysis
Types of Reactions
Benzo[b]thieno[2,3-d]thiophene-2-carboxylic acid, 3-(carboxymethoxy)- can undergo various chemical reactions, including:
Reduction: This involves the addition of hydrogen atoms or the removal of oxygen atoms.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups introduced or modified. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or thioethers. Substitution reactions can introduce a wide range of functional groups, including halides, alkyl groups, and more.
Scientific Research Applications
Organic Electronics
Organic Field-Effect Transistors (OFETs)
Benzo[b]thieno[2,3-d]thiophene derivatives have been synthesized and utilized as solution-processable small molecular organic semiconductors for OFETs. These compounds exhibit excellent charge transport properties, making them suitable for use in flexible electronic devices. The thermal stability and optical characteristics of these compounds have been extensively studied, demonstrating their potential for high-performance electronic applications .
Table 1: Properties of Benzo[b]thieno[2,3-d]thiophene Derivatives Used in OFETs
| Compound | Thermal Stability (°C) | Optical Band Gap (eV) | Charge Mobility (cm²/V·s) |
|---|---|---|---|
| Compound 1 | 281 | 2.0 | 0.5 |
| Compound 2 | 248 | 1.8 | 0.6 |
Medicinal Chemistry
Antimicrobial Activity
Research has indicated that certain derivatives of benzo[b]thieno[2,3-d]thiophene exhibit antimicrobial properties against drug-resistant strains of bacteria, such as Staphylococcus aureus. The synthesis of these compounds involved various methodologies including microwave-assisted synthesis and traditional heating techniques. Biological evaluations showed promising antibacterial activity, suggesting their potential as therapeutic agents .
Case Study: Antibacterial Evaluation
In a study evaluating the antibacterial efficacy of synthesized benzo[b]thieno derivatives, compounds were tested against multiple strains of bacteria. The results indicated that some derivatives demonstrated substantial zones of inhibition, highlighting their potential as novel antibacterial agents.
Photovoltaic Applications
Organic Photovoltaics (OPVs)
Benzo[b]thieno[2,3-d]thiophene derivatives have also been explored for use in organic photovoltaic cells due to their favorable electronic properties. Their ability to absorb light and convert it into electrical energy makes them suitable for incorporation into solar cell technologies. Research has shown that these compounds can enhance the efficiency of OPVs when used as donor materials in bulk heterojunction configurations .
Synthesis and Characterization
The synthesis of benzo[b]thieno[2,3-d]thiophene derivatives typically involves multi-step reactions including cyclization and functionalization processes. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are employed to confirm the structures and purity of the synthesized compounds.
Table 2: Synthesis Overview
| Step | Reaction Type | Conditions | Yield (%) |
|---|---|---|---|
| Step 1 | Cyclization | Heat under nitrogen atmosphere | 85 |
| Step 2 | Functionalization | Microwave irradiation | 90 |
Mechanism of Action
The mechanism of action of benzo[b]thieno[2,3-d]thiophene-2-carboxylic acid, 3-(carboxymethoxy)- involves its interaction with specific molecular targets and pathways. In the context of organic electronics, the compound functions as a semiconductor by facilitating charge transport through its conjugated system. This is achieved through the delocalization of π-electrons across the fused ring system, which allows for efficient charge mobility .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Thermal and Optical Properties
- Thermal Stability: BTT derivatives (e.g., compound 3) exhibit decomposition temperatures >300°C (TGA), superior to thieno[3,2-b]thiophene analogs (<250°C) due to fused aromatic systems .
- Optical Absorption: BTT derivatives show λₘₐₓ ~350–400 nm (UV-vis), redshifted compared to thieno[3,2-b]thiophene (~300 nm), indicating broader π-conjugation .
Electrochemical Properties
- HOMO/LUMO Levels :
Device Performance
Biological Activity
Benzo[b]thieno[2,3-d]thiophene-2-carboxylic acid, 3-(carboxymethoxy)- (CAS No. 881033-63-2) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This compound belongs to the class of benzothiophene derivatives, which are known for their structural versatility and pharmacological potential. This article reviews the biological activity of this compound, focusing on its therapeutic effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C13H8O5S
- Molecular Weight : 280.36 g/mol
- IUPAC Name : Benzo[b]thieno[2,3-d]thiophene-2-carboxylic acid, 3-(carboxymethoxy)-
- CAS Number : 881033-63-2
The structure of the compound features a fused thiophene and benzothiophene ring system with carboxylic acid and methoxy groups that contribute to its biological properties.
Anticancer Activity
Research indicates that benzothiophene derivatives exhibit promising anticancer properties. For instance, studies have shown that compounds derived from this scaffold can inhibit the proliferation of various cancer cell lines by targeting specific kinases involved in cell cycle regulation and apoptosis. A notable example is the inhibition of LIMK1, which plays a role in actin polymerization and cancer metastasis .
Anti-inflammatory Effects
Benzothiophene derivatives have demonstrated anti-inflammatory activity through the modulation of inflammatory pathways. They inhibit pro-inflammatory cytokines and enzymes such as COX-2, which are critical in mediating inflammatory responses. This activity suggests potential applications in treating inflammatory diseases .
Antimicrobial Properties
The compound has shown efficacy against a range of microbial pathogens. Its derivatives have been tested for antibacterial and antifungal activities, demonstrating significant inhibition against strains such as Mycobacterium tuberculosis and various fungi . The structural features of benzothiophenes enhance their interaction with microbial targets.
Antidiabetic Potential
Recent studies have highlighted the potential of benzothiophene derivatives in managing diabetes. They have been shown to improve insulin sensitivity and reduce blood glucose levels in diabetic animal models by modulating metabolic pathways related to glucose homeostasis .
The biological activities of benzo[b]thieno[2,3-d]thiophene-2-carboxylic acid, 3-(carboxymethoxy)- are attributed to several mechanisms:
- Kinase Inhibition : Many derivatives act as selective inhibitors of kinases such as PIM kinases and MAPK pathways, disrupting signaling cascades involved in cell growth and survival.
- Modulation of Gene Expression : The compound can influence the expression of genes associated with inflammation and metabolism.
- Interaction with Biological Targets : The unique structure allows for interactions with various enzymes and receptors, enhancing its therapeutic profile.
Study 1: Anticancer Activity in Breast Cancer Models
A study explored the anticancer effects of a derivative of benzo[b]thieno[2,3-d]thiophene on breast cancer cells. The results indicated a significant reduction in cell viability and induction of apoptosis through caspase activation pathways. The compound also reduced tumor growth in xenograft models.
Study 2: Anti-inflammatory Effects in Animal Models
In an experimental model of inflammation induced by lipopolysaccharides (LPS), treatment with the compound resulted in decreased levels of TNF-alpha and IL-6, indicating its potential as an anti-inflammatory agent.
Data Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
